molecular formula C7H10O B14465211 Hept-2-yn-4-one CAS No. 71932-98-4

Hept-2-yn-4-one

Cat. No.: B14465211
CAS No.: 71932-98-4
M. Wt: 110.15 g/mol
InChI Key: NGDLDSJVXIMWCH-UHFFFAOYSA-N
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Description

Hept-2-yn-4-one is an organic compound with the molecular formula C7H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-2-yn-4-one can be synthesized through several methods. One common approach involves the reaction of acetylene with a suitable aldehyde or ketone under basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: In industrial settings, this compound can be produced through continuous flow processes, which offer advantages in terms of scalability and efficiency. These processes often involve the use of packed-bed reactors and biocatalysts to achieve high yields and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: Hept-2-yn-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Scientific Research Applications

Hept-2-yn-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of hept-2-yn-4-one involves its interaction with various molecular targets and pathways. The compound’s triple bond allows it to participate in a range of chemical reactions, including nucleophilic addition and cycloaddition. These reactions enable this compound to modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Hept-2-yn-4-one can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique combination of a triple bond and a carbonyl group makes it a versatile compound in organic synthesis and research. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

CAS No.

71932-98-4

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

hept-2-yn-4-one

InChI

InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3,5H2,1-2H3

InChI Key

NGDLDSJVXIMWCH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C#CC

Origin of Product

United States

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